![molecular formula C25H15ClF3N3S B11966636 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with phenyl and trifluoromethyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenacyl bromide with 3-trifluoromethylaniline in the presence of a base such as triethylamine (TEA) in ethanol. This reaction forms an intermediate, which is then cyclized to form the thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
作用机制
The mechanism of action of N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- 7-((3aS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE stands out due to its unique trifluoromethyl and phenyl substitutions, which enhance its chemical stability and biological activity. These features make it a promising candidate for further research and development in various scientific fields .
属性
分子式 |
C25H15ClF3N3S |
|---|---|
分子量 |
481.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H15ClF3N3S/c26-20-12-11-17(13-19(20)25(27,28)29)30-23-18-14-21(15-7-3-1-4-8-15)33-24(18)32-22(31-23)16-9-5-2-6-10-16/h1-14H,(H,30,31,32) |
InChI 键 |
RABVYRYNXGOLKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



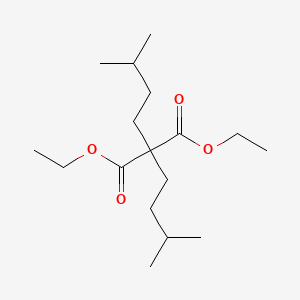
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)
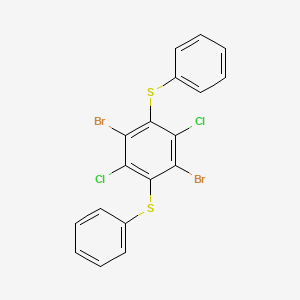

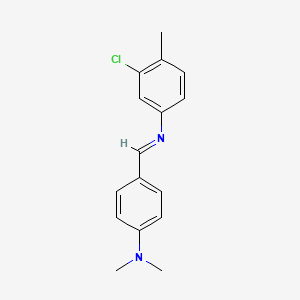
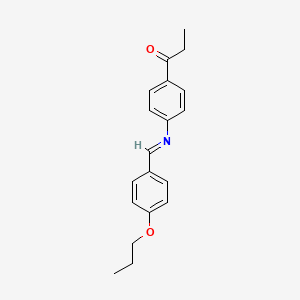
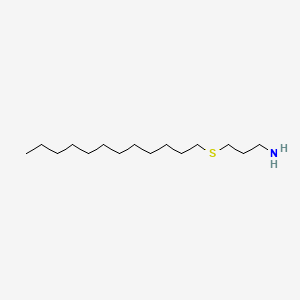

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
